molecular formula C18H16BF3N2O7S B8436537 Methyl 2-(2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)-5-(2,2,2-trifluoroacetamido)phenyl)acetate

Methyl 2-(2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)-5-(2,2,2-trifluoroacetamido)phenyl)acetate

Cat. No.: B8436537
M. Wt: 472.2 g/mol
InChI Key: YBFBOUFUVDLHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)-5-(2,2,2-trifluoroacetamido)phenyl)acetate is a useful research compound. Its molecular formula is C18H16BF3N2O7S and its molecular weight is 472.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16BF3N2O7S

Molecular Weight

472.2 g/mol

IUPAC Name

methyl 2-[2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)sulfamoyl]-5-[(2,2,2-trifluoroacetyl)amino]phenyl]acetate

InChI

InChI=1S/C18H16BF3N2O7S/c1-30-16(25)7-11-6-12(23-17(26)18(20,21)22)4-5-15(11)32(28,29)24-13-3-2-10-9-31-19(27)14(10)8-13/h2-6,8,24,27H,7,9H2,1H3,(H,23,26)

InChI Key

YBFBOUFUVDLHSH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C(F)(F)F)CC(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-amino-3H-benzo[c][1,2]oxaborol-1-ol (3.5 g, 0.024 mol, 0.9 eq) and NMM (7.9 g, 0.079 mol, 3 eq) in acetonitrile (50 mL) was added a solution of methyl 2-(2-(chlorosulfonyl)-5-(2,2,2-trifluoroacetamido) phenyl)acetate (9.4 g, 0.026 mol) in anhydrous acetonitrile (50 mL) at 0-5° C. Then the mixture was stirred at r.t overnight, the mixture was concentrated and dissolved in DCM and then washed with brine, dried and concentrated, purified by column chromatography (PE:EA 10:1˜1.5:1) to give the title compound (7.4 g, yield 60%). 1H NMR DMSO-d6 400 MHz δ11.54 (s, 1H), 10.36 (s, 1H), 9.21 (s, 1H), 7.87-7.10 (m, 6H), 4.87 (s, 2H), 4.08 (s, 2H), 3.58 (s, 3H). ESI-MS m/z 495 (M+Na+, positive); HPLC purity: 98.23% (220 nm), 99.55% (254 nm).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
methyl 2-(2-(chlorosulfonyl)-5-(2,2,2-trifluoroacetamido) phenyl)acetate
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
60%

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